molecular formula C23H23BrN2O3 B2809000 4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide CAS No. 1039432-92-2

4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide

Cat. No. B2809000
M. Wt: 455.352
InChI Key: BGFAHBRILKLAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide, also known as BEP, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that has been shown to have various biochemical and physiological effects.

Mechanism Of Action

4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide is a cholinesterase inhibitor that works by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can result in various physiological effects.

Biochemical And Physiological Effects

4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the enhancement of cholinergic neurotransmission, and the stimulation of insulin release from pancreatic beta cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide in lab experiments is its high specificity for cholinesterase enzymes. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are several future directions for research on 4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide, including the development of more selective and potent cholinesterase inhibitors, the investigation of its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders, and the exploration of its effects on other physiological systems such as the cardiovascular and respiratory systems.
In conclusion, 4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide may lead to the development of new therapeutic agents for various diseases and disorders.

Synthesis Methods

4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide can be synthesized by reacting 4-pyridylcarbonyl chloride with benzylamine and ethyl 4-oxo-2-phenylbutyrate in the presence of triethylamine. The resulting compound is then treated with hydrobromic acid to yield 4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide.

Scientific Research Applications

4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide has been used in various scientific research applications, including as a fluorescent probe for the detection of acetylcholine in biological systems, as a tool for studying the mechanism of action of acetylcholinesterase inhibitors, and as a substrate for the determination of cholinesterase activity in serum and other biological fluids.

properties

IUPAC Name

N-benzyl-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-carboxamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3.BrH/c1-2-28-21-10-8-19(9-11-21)22(26)17-25-14-12-20(13-15-25)23(27)24-16-18-6-4-3-5-7-18;/h3-15H,2,16-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFAHBRILKLAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide

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